molecular formula C16H12Cl2N2S B14592759 1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole CAS No. 61292-77-1

1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole

Cat. No.: B14592759
CAS No.: 61292-77-1
M. Wt: 335.2 g/mol
InChI Key: RCJOHVBEDAYEKO-UHFFFAOYSA-N
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Description

1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a dichlorophenyl group and a sulfanyl group attached to the phenyl ring, which is further connected to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole typically involves the following steps:

    Formation of the Dichlorophenylmethyl Sulfide: The starting material, 2,4-dichlorobenzyl chloride, reacts with thiophenol in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenylmethyl sulfide.

    Coupling with Phenyl Imidazole: The dichlorophenylmethyl sulfide is then coupled with 2-phenylimidazole under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1H-imidazole: Lacks the sulfanyl group.

    1-(2-Phenylsulfanylphenyl)-1H-imidazole: Lacks the dichlorophenyl group.

Uniqueness

1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole is unique due to the presence of both the dichlorophenyl and sulfanyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

CAS No.

61292-77-1

Molecular Formula

C16H12Cl2N2S

Molecular Weight

335.2 g/mol

IUPAC Name

1-[2-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]imidazole

InChI

InChI=1S/C16H12Cl2N2S/c17-13-6-5-12(14(18)9-13)10-21-16-4-2-1-3-15(16)20-8-7-19-11-20/h1-9,11H,10H2

InChI Key

RCJOHVBEDAYEKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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